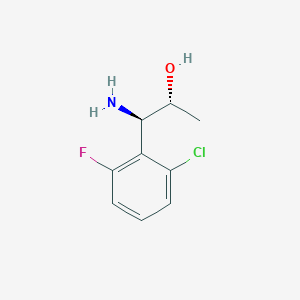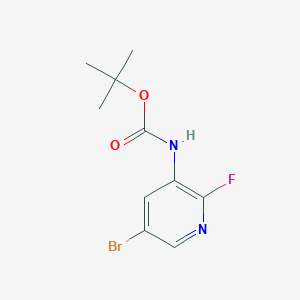
4-Methyl-2-(methylthio)-6-(thiophen-2-YL)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-(methylthio)-6-(thiophen-2-YL)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group, a methylthio group, and a thiophen-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(methylthio)-6-(thiophen-2-YL)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as thiophene, methyl iodide, and pyrimidine derivatives.
Formation of Intermediates: The thiophene ring is functionalized with a methyl group and a methylthio group through a series of reactions involving halogenation and nucleophilic substitution.
Cyclization: The functionalized thiophene is then subjected to cyclization reactions with pyrimidine derivatives under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification: Implementing purification techniques such as recrystallization and chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-2-(methylthio)-6-(thiophen-2-YL)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Thiol Derivatives: Formed through reduction reactions.
Substituted Pyrimidines: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-(methylthio)-6-(thiophen-2-YL)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of functionalized polymers.
Wirkmechanismus
The mechanism of action of 4-Methyl-2-(methylthio)-6-(thiophen-2-YL)pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other biomolecules, leading to modulation of their activity.
Pathways Involved: The compound may influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Acetyl-4-methylthiophene: A related compound with a similar thiophene structure.
4-Methyl-2-(thiophen-2-yl)pyrimidine-5-carboxylic acid: Another pyrimidine derivative with a thiophene ring.
Uniqueness
4-Methyl-2-(methylthio)-6-(thiophen-2-YL)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine ring with both methylthio and thiophen-2-yl groups makes it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H10N2S2 |
|---|---|
Molekulargewicht |
222.3 g/mol |
IUPAC-Name |
4-methyl-2-methylsulfanyl-6-thiophen-2-ylpyrimidine |
InChI |
InChI=1S/C10H10N2S2/c1-7-6-8(9-4-3-5-14-9)12-10(11-7)13-2/h3-6H,1-2H3 |
InChI-Schlüssel |
DWPKJEXPMMWOHS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)SC)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Cis-3,3-Difluorohexahydro-2H-Furo[2,3-C]Pyrrole](/img/structure/B13049849.png)
![3-Bromo-6,8-difluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine](/img/structure/B13049855.png)


![3-([1,4'-Bipiperidin]-1'-ylmethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid](/img/structure/B13049879.png)





![1-[2-(Trifluoromethyl)phenyl]-2-butanone](/img/structure/B13049916.png)
![(1S,2R)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13049929.png)

